2-amino-7-methyl-4-(3-methyl-2-thienyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Overview
Description
2-amino-7-methyl-4-(3-methyl-2-thienyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.05686342 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Conformation
- Crystal Structure and Conformation : X-ray crystal structure analysis of similar compounds like 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3- carbonitrile revealed that all atoms of the pyran ring are coplanar, which differs from other similar compounds. This understanding aids in the development of new compounds with specific structural requirements (Wang et al., 2005).
Chemical Synthesis
- One-Pot Synthesis Methods : Research demonstrates efficient synthesis methods like the one-pot multicomponent protocol for creating tetrasubstituted thiophenes, showcasing the adaptability of these compounds in chemical synthesis (Sahu et al., 2015).
- Microwave Irradiation Synthesis : Utilization of microwave irradiation without catalysts offers an expedient synthesis approach for related compounds, indicating the possibility for time-efficient production methods (Tu et al., 2002).
- Electrocatalytic Synthesis : An innovative electrocatalytic process provides an effective way to synthesize cyano-functionalized pyrano[4,3-b]pyran systems, important for biomedical applications (Elinson et al., 2013).
Photovoltaic Applications
- Thin Film and Photovoltaic Properties : Studies on derivatives of 4H-pyrano[3,2-c]quinoline revealed their potential in photodiode fabrication, showing the applicability of these compounds in photovoltaic technology (Zeyada et al., 2016).
Materials Science
- Surface Characterization : Research involving 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile compound indicated its utility in corrosion inhibition for copper surfaces in acidic solutions (Eldesoky et al., 2019).
Properties
IUPAC Name |
2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-7-3-4-21-13(7)11-9(6-16)14(17)20-10-5-8(2)19-15(18)12(10)11/h3-5,11H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZORLJGPNUQHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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